molecular formula C9H11NO2 B13185092 3-Ethyl-6-methylpyridine-2-carboxylic acid

3-Ethyl-6-methylpyridine-2-carboxylic acid

Cat. No.: B13185092
M. Wt: 165.19 g/mol
InChI Key: JJQCEMPBHFVWHB-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine-2-carboxylic acid using ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an ethyl halide to introduce the ethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism by which 3-ethyl-6-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-6-methylpyridine-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its solubility and stability in various solvents .

Biological Activity

3-Ethyl-6-methylpyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight: 165.19 g/mol

The compound contains a pyridine ring substituted with ethyl and methyl groups, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Bacillus cereus and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismActivity
This compoundBacillus cereusInhibition observed
3-Hydroxypyridine derivativesCandida albicansHigh antimicrobial activity
3-Hydroxy-6-methylpyridineStreptococcus pneumoniaeReduced brain edema in rats

These findings suggest that the presence of certain functional groups in the pyridine structure may enhance its ability to interact with microbial cell walls or metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

  • Inhibition of NF-kB Pathway : Some derivatives have shown promise in inhibiting the NF-kB pathway, which is often upregulated in cancers. This inhibition can lead to reduced inflammation and tumor progression .
  • Cytotoxic Effects : Research has demonstrated that certain pyridine derivatives exhibit cytotoxicity against cancer cell lines such as FaDu (hypopharyngeal tumor cells), indicating their potential as chemotherapeutic agents .

Table 2: Anticancer Activity of Pyridine Derivatives

CompoundCancer Cell LineEffect
This compoundFaDuInduced apoptosis
Piperidinone derivativesLung cancerInhibition of IKKb
Spirocyclic analogsBreast cancerSignificant cytotoxicity

Case Studies and Research Findings

  • Study on Neurodegenerative Diseases : A study highlighted that certain pyridinone compounds could protect against amyloid-beta toxicity, a hallmark of Alzheimer's disease. This suggests a neuroprotective role for compounds related to this compound .
  • Antibiotic Resistance : Research has indicated that natural products derived from pyridine structures may serve as platforms to combat antibiotic resistance, showcasing their potential in developing new therapeutic strategies against resistant strains .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-ethyl-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

JJQCEMPBHFVWHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C)C(=O)O

Origin of Product

United States

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